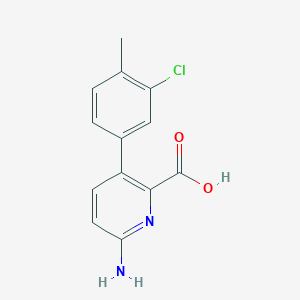
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% (4-CMPN) is a synthetic compound that is used in a variety of laboratory experiments. It is a lipophilic compound that is easily soluble in water, methanol, and ethanol. It is an important compound in scientific research due to its wide range of applications. 4-CMPN has been used in a variety of laboratory experiments, including in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in chemical reactions.
科学的研究の応用
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate in enzyme-catalyzed reactions. It has also been used to study the structure and function of enzymes, and to study the molecular mechanisms of drug action.
作用機序
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% is a substrate for a variety of enzymes, including monoamine oxidase, xanthine oxidase, and aldehyde dehydrogenase. It is also a substrate for the enzyme nicotinamide adenine dinucleotide (NAD) dehydrogenase. The enzyme-catalyzed reactions involving 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% involve the oxidation of the compound and the formation of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, xanthine oxidase, and aldehyde dehydrogenase. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects. In addition, 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been shown to have neuroprotective effects, and it has been shown to reduce the toxicity of certain drugs.
実験室実験の利点と制限
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is a lipophilic compound, which makes it easily soluble in water, methanol, and ethanol. It is also a substrate for a variety of enzymes, which makes it useful for studying the structure and function of enzymes. Additionally, 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying the molecular mechanisms of drug action.
However, there are some limitations to the use of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% in laboratory experiments. It is a synthetic compound, which means it is not naturally occurring and must be synthesized. Additionally, 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been shown to have a number of side effects, including anti-inflammatory, anti-oxidative, and anti-cancer effects.
将来の方向性
There are a number of potential future directions for the use of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% in scientific research. One potential direction is the development of new methods for the synthesis of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95%. Additionally, further research could be conducted to study the biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95%, as well as its potential therapeutic applications. Additionally, further research could be conducted to investigate the potential use of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% as a drug delivery system. Finally, further research could be conducted to investigate the potential use of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% as a catalyst in chemical reactions.
合成法
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% is synthesized using a two-step process. The first step involves reacting 4-chloro-3-methylphenol with ethylenediamine in an aqueous solution. This reaction produces 4-chloro-3-methylphenylhydrazine. The second step involves reacting 4-chloro-3-methylphenylhydrazine with nicotinic acid in aqueous solution. This reaction produces 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95%.
特性
IUPAC Name |
4-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-3-9(6-12(8)14)10-4-5-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEALXBNNQXMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692585 |
Source


|
| Record name | 4-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-60-0 |
Source


|
| Record name | 4-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














